molecular formula C₂₈H₂₄O₁₀ B019475 2,3,4-Tri-O-benzoyl-D-glucuronide methyl ester CAS No. 50767-71-0

2,3,4-Tri-O-benzoyl-D-glucuronide methyl ester

Cat. No.: B019475
CAS No.: 50767-71-0
M. Wt: 520.5 g/mol
InChI Key: QGJKDUIQLRJYBH-LYKLCEDHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,3,4-tri-O-benzoyl-D-glucopyranuronate is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is a derivative of glucuronic acid, which is a key component in the metabolism of various substances in the body. This compound is often used in the synthesis of glycosides and other complex carbohydrates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,4-tri-O-benzoyl-D-glucopyranuronate typically involves the protection of hydroxyl groups in glucuronic acid followed by esterification. One common method involves the use of benzoyl chloride to protect the hydroxyl groups, followed by methylation to introduce the methyl ester group . The reaction conditions often include the use of a base such as pyridine to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The purity of the final product is usually ensured through high-performance liquid chromatography (HPLC) analysis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4-tri-O-benzoyl-D-glucopyranuronate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of glucuronic acid, which can be used in further synthetic applications .

Scientific Research Applications

Methyl 2,3,4-tri-O-benzoyl-D-glucopyranuronate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,3,4-tri-O-benzoyl-D-glucopyranuronate involves its role as a glucuronic acid derivative. It can participate in various biochemical pathways, including the conjugation and detoxification of xenobiotics in the liver. The compound can interact with enzymes such as glucuronosyltransferases, which facilitate the transfer of glucuronic acid to various substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,3,4-tri-O-benzoyl-D-glucopyranuronate is unique due to its specific benzoyl protecting groups, which provide stability and facilitate specific reactions. Its structure allows for selective deprotection and functionalization, making it a versatile reagent in synthetic chemistry .

Properties

IUPAC Name

methyl (2S,3S,4S,5R)-3,4,5-tribenzoyloxy-6-hydroxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24O10/c1-34-27(32)22-20(35-24(29)17-11-5-2-6-12-17)21(36-25(30)18-13-7-3-8-14-18)23(28(33)38-22)37-26(31)19-15-9-4-10-16-19/h2-16,20-23,28,33H,1H3/t20-,21-,22-,23+,28?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJKDUIQLRJYBH-LYKLCEDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(C(C(C(O1)O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40437371
Record name Methyl 2,3,4-tri-O-benzoyl-D-glucopyranuronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50767-71-0
Record name Methyl 2,3,4-tri-O-benzoyl-D-glucopyranuronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4-Tri-O-benzoyl-D-glucuronide methyl ester
Reactant of Route 2
Reactant of Route 2
2,3,4-Tri-O-benzoyl-D-glucuronide methyl ester
Reactant of Route 3
Reactant of Route 3
2,3,4-Tri-O-benzoyl-D-glucuronide methyl ester
Reactant of Route 4
2,3,4-Tri-O-benzoyl-D-glucuronide methyl ester
Reactant of Route 5
2,3,4-Tri-O-benzoyl-D-glucuronide methyl ester
Reactant of Route 6
2,3,4-Tri-O-benzoyl-D-glucuronide methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.